molecular formula C14H10N2O4S B14138427 4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile CAS No. 89303-51-5

4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile

Cat. No.: B14138427
CAS No.: 89303-51-5
M. Wt: 302.31 g/mol
InChI Key: JZYNHFNXFHLESJ-UHFFFAOYSA-N
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Description

4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile is an organic compound with a complex structure that includes a benzenesulfonyl group, a nitro group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile typically involves the reaction of benzenesulfonyl chloride with a suitable nitrile compound under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the reaction . The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide to ensure proper dissolution and reaction kinetics.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The benzenesulfonyl group can be reduced to a sulfonamide.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of amines from nitro groups.

    Reduction: Formation of sulfonamides from benzenesulfonyl groups.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The nitro and benzenesulfonyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

89303-51-5

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

4-(benzenesulfonylmethyl)-3-nitrobenzonitrile

InChI

InChI=1S/C14H10N2O4S/c15-9-11-6-7-12(14(8-11)16(17)18)10-21(19,20)13-4-2-1-3-5-13/h1-8H,10H2

InChI Key

JZYNHFNXFHLESJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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